

Alflutinib Solubility and Formulation Technical Support Center

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Compound of Interest

Compound Name: *Alflutinib*

Cat. No.: *B605306*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with **Alflutinib** (also known as Furmonertinib) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **Alflutinib** mesylate?

A1: The recommended solvent for preparing a high-concentration stock solution of **Alflutinib** mesylate is dimethyl sulfoxide (DMSO).[1][2][3] **Alflutinib** mesylate is soluble in DMSO at concentrations as high as 55 mg/mL (82.74 mM), though sonication may be required to fully dissolve the compound.[2] It is also reported to be soluble in chloroform at approximately 10 mg/mL and slightly soluble in dimethylformamide (DMF).[1][4]

Q2: I observed precipitation when diluting my **Alflutinib** DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic small molecules like **Alflutinib**. [5] Here are some initial troubleshooting steps:

- Lower the Final Concentration: The most common reason for precipitation is exceeding the solubility limit of **Alflutinib** in the final aqueous buffer. Try using a lower final concentration in your experiment.[5]

- **Optimize DMSO Concentration:** While minimizing DMSO in cell-based assays is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.^[5] Always include a vehicle control with the same final DMSO concentration.
- **Use Fresh Solutions:** Do not use a solution that has already precipitated. Prepare fresh dilutions for each experiment.^[5]
- **Consider Co-solvents:** For challenging applications, consider the use of co-solvents, though their compatibility with your specific assay must be verified.

Q3: Is **Alflutinib** soluble in water or ethanol?

A3: **Alflutinib** is reported to be insoluble in water and ethanol.^{[3][6]} Therefore, these solvents are not recommended for preparing stock solutions or for direct dissolution of the compound.

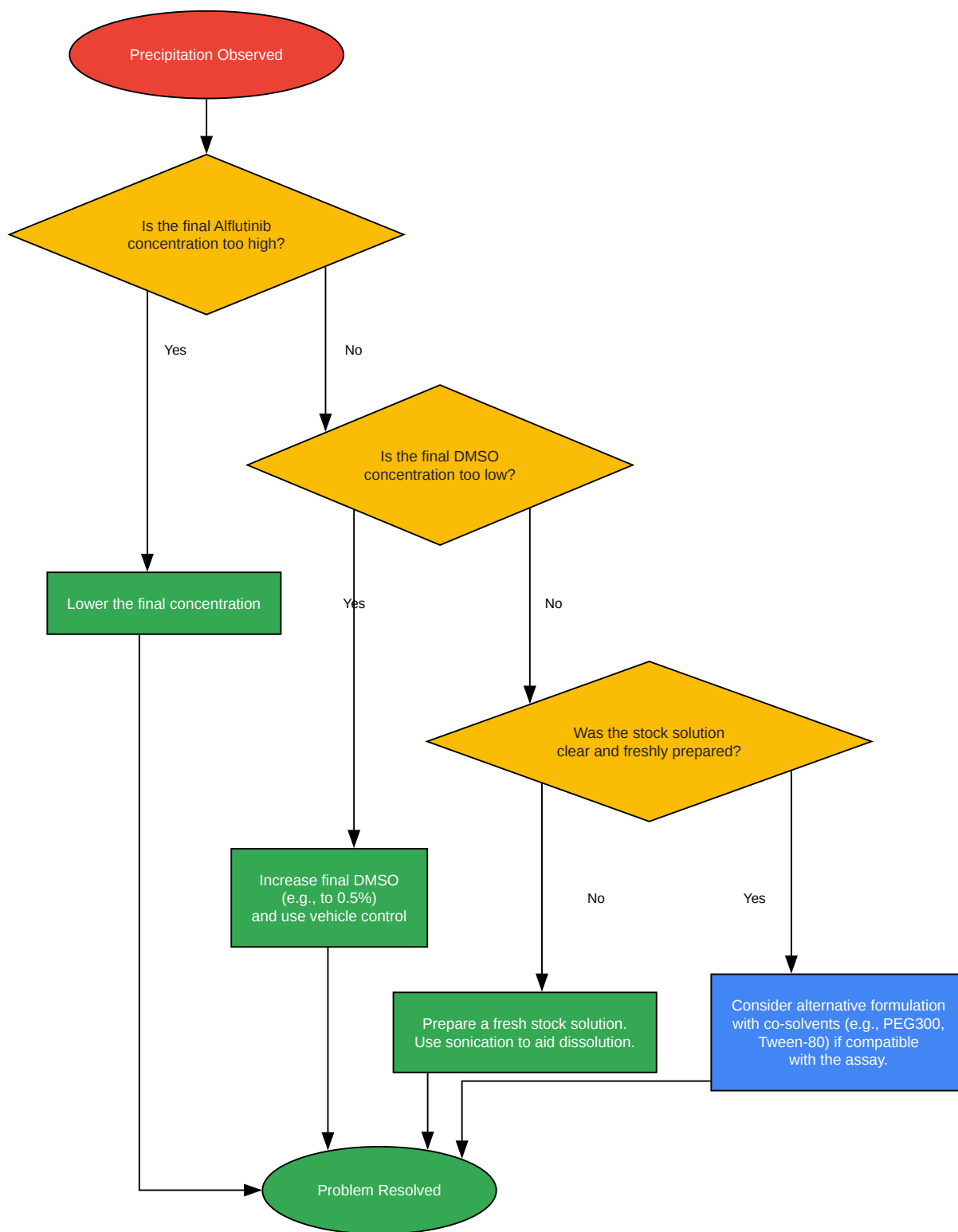
Q4: Can I heat or sonicate the solution to improve **Alflutinib** solubility?

A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.^{[7][8]} It is recommended to sonicate DMSO stock solutions to ensure complete dissolution.^[2]

Troubleshooting Guide

Issue: **Alflutinib** precipitates out of solution during my experiment.

This is a common challenge and can be addressed by systematically evaluating your protocol. The following workflow can help identify and resolve the issue.



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Caption: Troubleshooting workflow for **Alflutinib** precipitation.

Quantitative Data Summary

The following tables summarize the known solubility of **Alflutinib** mesylate in various solvents.

Table 1: Solubility in Common Solvents

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	55	82.74	Sonication is recommended.[2]
DMSO	20	30.08	Use fresh, anhydrous DMSO.[3]
Chloroform	10	15.04	-
Dimethylformamide (DMF)	Slightly Soluble	-	-
Water	Insoluble	-	[3][6]
Ethanol	Insoluble	-	[3][6]

Table 2: Formulations for In Vivo Studies

Formulation Components	Final Alflutinib Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 0.5 mg/mL (0.75 mM)[7]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 0.5 mg/mL (0.75 mM)[7]
10% DMSO, 90% Corn Oil	≥ 0.5 mg/mL (0.75 mM)[7]

Experimental Protocols

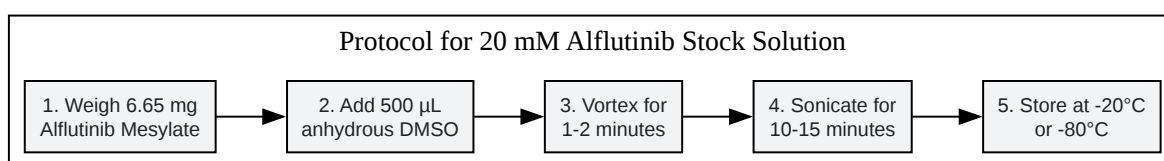
Protocol 1: Preparation of a 20 mM **Alflutinib** Mesylate Stock Solution in DMSO

Materials:

- **Alflutinib** mesylate powder (MW: 664.7 g/mol)
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator bath

Procedure:

- Weigh out 6.65 mg of **Alflutinib** mesylate powder and place it in a sterile microcentrifuge tube.
- Add 500 μ L of anhydrous DMSO to the tube.
- Vortex the tube for 1-2 minutes to mix.
- Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution. The solution should be clear.
- Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.^[2] Avoid repeated freeze-thaw cycles.



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Caption: Workflow for preparing an **Alflutinib** stock solution.

Protocol 2: Dilution of **Alflutinib** Stock Solution in Cell Culture Media

Materials:

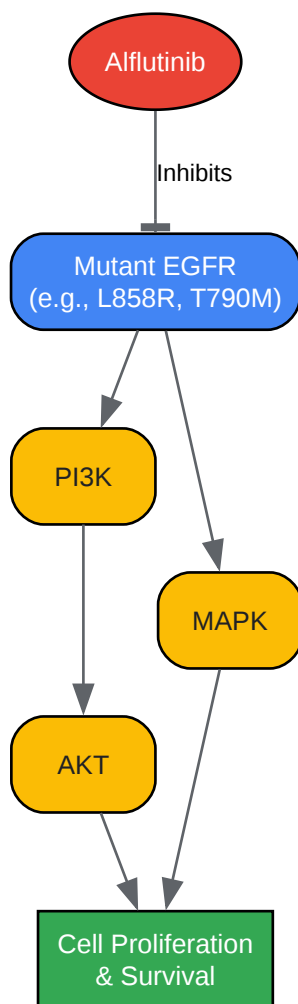
- 20 mM **Alflutinib** in DMSO (from Protocol 1)
- Pre-warmed cell culture medium
- Sterile microcentrifuge tubes or culture plates

Procedure:

- Thaw the 20 mM **Alflutinib** stock solution at room temperature.
- Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to make 1 mL of a 20 μ M working solution, you will need 1 μ L of the 20 mM stock solution.
- Add the pre-warmed cell culture medium to your culture plate or tube.
- Add the calculated volume of the **Alflutinib** stock solution directly to the medium. Pipette up and down several times to mix thoroughly.
- Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or increasing the final DMSO percentage (while maintaining a corresponding vehicle control).

Alflutinib Signaling Pathway

Alflutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3][9] It selectively and irreversibly inhibits both EGFR sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR. [10][11] This inhibition blocks downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[10]



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Caption: **Afloflutinib**'s mechanism of action on the EGFR signaling pathway.

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